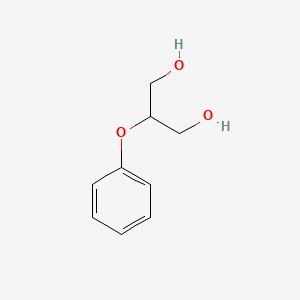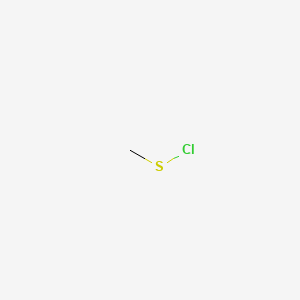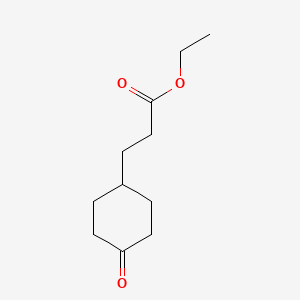
Ethyl 3-(4-oxocyclohexyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-oxocyclohexyl)propanoate is an organic compound with the molecular formula C11H18O3. It is characterized by the presence of a cyclohexane ring with a ketone group at the 4-position and an ester group at the 3-position of the propanoate chain. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-oxocyclohexyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-oxocyclohexyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-oxocyclohexyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-(4-oxocyclohexyl)propanoic acid.
Reduction: Formation of 3-(4-hydroxycyclohexyl)propanoate.
Substitution: Formation of various substituted esters and amides.
Applications De Recherche Scientifique
Ethyl 3-(4-oxocyclohexyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-(4-oxocyclohexyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and ketone groups play a crucial role in its reactivity and binding affinity. The compound can undergo hydrolysis to release active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-oxocyclohexyl)propanoate can be compared with similar compounds such as ethyl 3-(2-oxocyclohexyl)propanoate and ethyl 3-(4-hydroxycyclohexyl)propanoate. These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to its specific arrangement of the ketone and ester groups, which influence its chemical behavior and applications .
Propriétés
Numéro CAS |
58012-66-1 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
ethyl 3-(4-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h9H,2-8H2,1H3 |
Clé InChI |
IPJGROZEJICJSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1CCC(=O)CC1 |
SMILES canonique |
CCOC(=O)CCC1CCC(=O)CC1 |
| 58012-66-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE](/img/structure/B3191725.png)

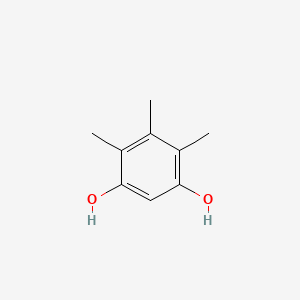

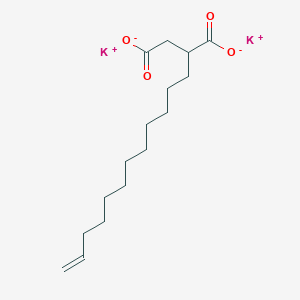
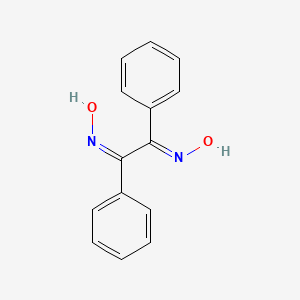
![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B3191769.png)

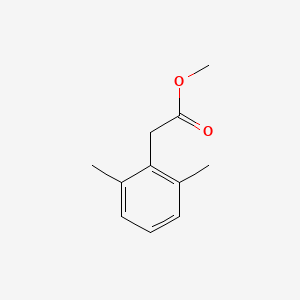
![Phosphonic acid, [chloro(4-chlorophenyl)methyl]-, diethyl ester](/img/structure/B3191792.png)

